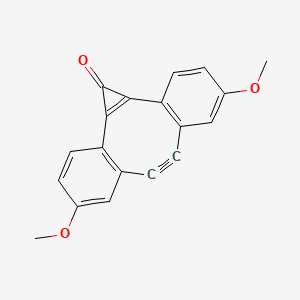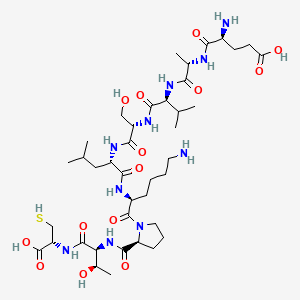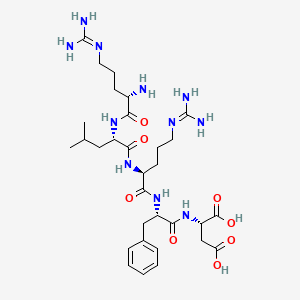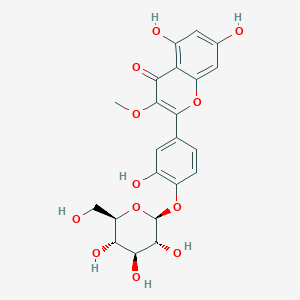
Neochilenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neochilenin is a glycoside of 3-O-methylquercetin, specifically 3-O-methylquercetin 4’-O-glucoside. It is a flavonol glycoside isolated from the tepals of Neochilenia, Neoporteria, and Parodia species, which belong to the sub-family Cereoideae of the Cactaceae family These plants are native to South America
準備方法
Synthetic Routes and Reaction Conditions: Neochilenin can be synthesized through the glycosylation of 3-O-methylquercetin. The process involves the reaction of 3-O-methylquercetin with a suitable glucosyl donor under acidic conditions to form the glycoside bond . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the tepals of Neochilenia, Neoporteria, and Parodia species. The tepals are harvested, dried, and subjected to solvent extraction to isolate the flavonol glycosides. The extract is then purified using chromatographic techniques to obtain pure this compound .
化学反応の分析
Types of Reactions: Neochilenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the glycoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted glycosides .
科学的研究の応用
Neochilenin has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of flavonol glycosides and their chemical properties.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
作用機序
Neochilenin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. The compound also inhibits lipid peroxidation and modulates redox signaling pathways, including the activation of the Nrf2 pathway and inhibition of the NF-κB pathway . These actions contribute to its anti-inflammatory and cytoprotective effects.
類似化合物との比較
- Rutin (quercetin 3-O-rhamnosylglucoside)
- Quercetin 3-O-glucoside
- Kaempferol 3-O-rhamnosylgalactoside
- Isorhamnetin 3-O-rhamnosylgalactoside
特性
分子式 |
C22H22O12 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC名 |
5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-21-17(28)15-11(26)5-9(24)6-13(15)32-20(21)8-2-3-12(10(25)4-8)33-22-19(30)18(29)16(27)14(7-23)34-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22-/m1/s1 |
InChIキー |
PCBCGLHWIGZJQI-UKWZQOBBSA-N |
異性体SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
正規SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



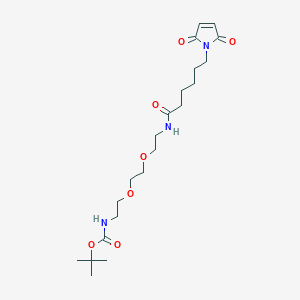
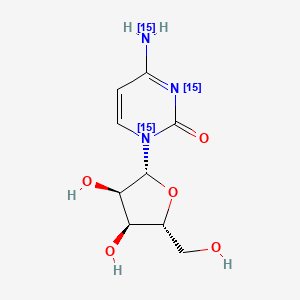
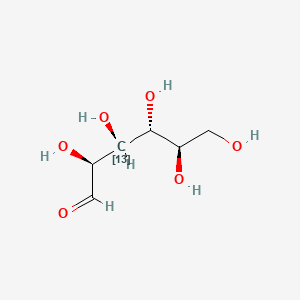
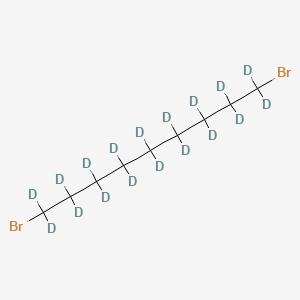
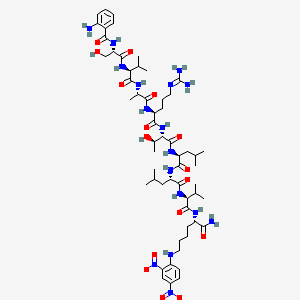


![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
